2-Methylpropyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline carboxylate family, characterized by a partially saturated quinoline core. The structure includes:
- Ester group: 2-methylpropyl (isobutyl) at position 2.
- Substituents: A 3-fluorophenyl group at position 4 and a phenyl group at position 5.
- Core features: A 5-oxo group and methyl substitution at position 2.
Its synthesis and structural characterization likely employ crystallographic tools like SHELXL and OLEX2 , given the complexity of the hexahydroquinoline ring system. The puckering of the six-membered ring, analyzed via Cremer-Pople coordinates , influences conformational stability and intermolecular interactions, such as hydrogen bonding .
Properties
IUPAC Name |
2-methylpropyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO3/c1-16(2)15-32-27(31)24-17(3)29-22-13-20(18-8-5-4-6-9-18)14-23(30)26(22)25(24)19-10-7-11-21(28)12-19/h4-12,16,20,25,29H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMHXNHZVUZKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Methylpropyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
However, this may reduce aqueous solubility. Cyclohexyl esters (e.g., ) introduce significant hydrophobicity, favoring lipid bilayer penetration but complicating formulation.
Substituent Effects: Fluorine vs. Hydroxyl/Methoxy: The 3-fluorophenyl group in the target compound offers metabolic stability and moderate electron-withdrawing effects, contrasting with the hydroxyl group in , which increases polarity but susceptibility to oxidation.
Core Modifications: The 5-oxo group is conserved across analogs, critical for maintaining the hexahydroquinoline scaffold’s conformational rigidity. Methyl at position 2 (target compound) vs. trimethyl in some analogs (e.g., ) alters steric hindrance, affecting binding pocket interactions.
Biological Activity
2-Methylpropyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound has a complex structure characterized by a hexahydroquinoline core with various substituents. Its molecular formula is C₁₈H₁₈FNO₃, and it has a molecular weight of approximately 313.34 g/mol. The presence of the fluorophenyl group suggests potential interactions with biological targets.
Research indicates that compounds similar to this hexahydroquinoline derivative often exhibit biological activity through several mechanisms:
- Inhibition of Enzymes : Many hexahydroquinoline derivatives have been studied for their ability to inhibit enzymes such as cholinesterases, which play a role in neurodegenerative diseases like Alzheimer's disease. For instance, studies on related compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values in the micromolar range .
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, potentially reducing oxidative stress in cells. This could be beneficial in preventing cellular damage associated with various diseases.
- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential use in treating infections .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of similar compounds:
- Cholinesterase Inhibition : A study evaluated the effects of various hexahydroquinoline derivatives on AChE and BChE activities. Compounds exhibited IC50 values ranging from 0.466 μM to 1.89 μM for AChE and BChE inhibition respectively .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound A | 0.466 ± 0.121 | 1.89 ± 0.05 |
| Compound B | 0.583 ± 0.052 | 0.899 ± 0.10 |
Case Studies
- Alzheimer's Disease Model : A study involving a rat model demonstrated that administration of a related hexahydroquinoline derivative improved memory retention and reduced cholinergic deficits by inhibiting AChE activity .
- Antimicrobial Activity : Another study reported that a derivative exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Q & A
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., kinases, GPCRs) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity trends .
How do substituents (e.g., 3-fluorophenyl, methylpropyl ester) influence bioactivity?
Advanced Research Question
- 3-Fluorophenyl : Enhances lipophilicity (logP) and potential CNS penetration; fluorine’s electronegativity may improve target binding via dipole interactions .
- Methylpropyl Ester : Balances solubility (ester hydrolysis in vivo) and metabolic stability .
- Comparative Data : Analogues with chlorine or methoxy groups show reduced activity, suggesting fluorine’s unique role .
What crystallographic parameters are critical for structural elucidation?
Advanced Research Question
Key metrics from X-ray
| Parameter | Example Value (from analogues) | Significance |
|---|---|---|
| Bond length (C–F) | 1.35 Å | Confirms fluorophenyl geometry |
| Torsion angle (C3–C4) | 120.5° | Indicates ring puckering |
| Space group | P2/c | Validates crystal packing |
How can solubility issues in biological assays be mitigated?
Advanced Research Question
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Prodrug Design : Replace the ester with a more hydrolytically stable group (e.g., amide) .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for controlled release .
What are the best practices for optimizing reaction yield?
Basic Research Question
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for cyclization efficiency .
- Stoichiometry : Use 1.2 equivalents of aldehyde to avoid side reactions .
- Workup : Quench reactions with ice-cold water to precipitate crude product .
How does this compound compare structurally to other hexahydroquinoline derivatives?
Advanced Research Question
What strategies validate the compound’s stability under storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
